1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

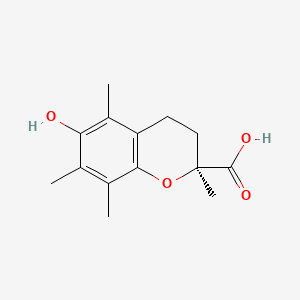

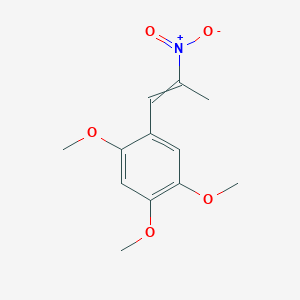

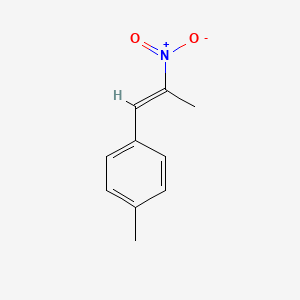

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, also known as EMI-3C, is an organic compound belonging to the family of indole-3-carbaldehydes. It is a derivative of indole, which is an aromatic heterocyclic compound found in many natural products. EMI-3C is a colorless solid with a melting point of 90°C and a boiling point of 218°C. It has a molecular formula of C10H9NO and a molar mass of 161.18 g/mol. EMI-3C is soluble in water, ethanol, and methanol and is widely used in synthetic organic chemistry.

Aplicaciones Científicas De Investigación

Green and Sustainable Nanocatalysis

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, as a derivative of indole-3-carbaldehyde, plays a pivotal role in green and sustainable chemistry. It's a key synthon in organic chemistry and is involved in knoevenagel condensation reactions. The synthesis of knoevenagel condensed products of indole-3-carbaledehydes showcases advantages in terms of yields, reaction time, and environmental benefits. This compound has also been noted for its potential applications as anti-tumor, antimicrobial, and anti-inflammatory agents (Madan, 2020).

Antimicrobial Activity

The antimicrobial properties of derivatives of indole-3-carbaldehyde have been explored extensively. Compounds synthesized through the condensation of derivatives of this chemical exhibit notable antimicrobial activities against a variety of pathogens, showcasing its potential in developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).

Tyrosinase Inhibition

Indole-3-carbaldehyde has been isolated as a significant tyrosinase inhibitor, indicating its use in addressing hyperpigmentation and related conditions. It shows promise in inhibiting melanin production, a crucial step in the treatment of pigmentary disorders (Shimizu et al., 2003).

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of various heterocyclic compounds, serving as a precursor in numerous reactions. It is particularly noted for its role in the synthesis of indole derivatives with potential antiproliferative activities, indicating its significance in medicinal chemistry (Suzdalev & Den’kina, 2011).

Indole Derivatives from Marine Sources

Natural derivatives of indole-3-carbaldehyde have been isolated from marine sources, such as marine sponges. These derivatives open avenues for the discovery of new compounds with potential pharmaceutical applications (Abdjul et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is the aryl hydrocarbon receptor in intestinal immune cells . This receptor plays a crucial role in cell biology, particularly in the immune response .

Mode of Action

This compound acts as a receptor agonist at the aryl hydrocarbon receptor . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity .

Biochemical Pathways

Indole derivatives, to which this compound belongs, are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can lead to various downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the aryl hydrocarbon receptor . This interaction leads to the production of interleukin-22, which can have various effects on the immune response .

Direcciones Futuras

The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” and its derivatives have significant potential in the field of medicinal and pharmaceutical chemistry . They are efficient chemical precursors for generating biologically active structures, offering access to complex molecules . This suggests a promising future direction in the exploration and development of new pharmaceutical compounds.

Análisis Bioquímico

Biochemical Properties

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit aldose reductase and aldehyde reductase, enzymes involved in the polyol pathway . These interactions are essential for regulating glucose metabolism and preventing complications related to diabetes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can modulate immune responses by interacting with receptors on immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Furthermore, it can undergo C–C and C–N coupling reactions, contributing to the synthesis of various biologically active structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are essential for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives, including this compound, are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Indole derivatives, including this compound, are known to cross the blood-brain barrier, allowing them to exert effects on the central nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. Indole derivatives, including this compound, are often localized in the mitochondria, where they can modulate mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

1-ethyl-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZNBOCUQMXJFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359288 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66727-64-8 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)